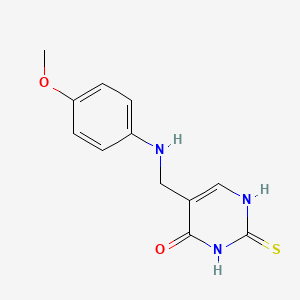
Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate is an organic compound with the molecular formula C15H20N2O5 It is a derivative of butanedioic acid and features a benzoyl group attached to a dimethylhydrazino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate typically involves the reaction of dimethylhydrazine with benzoyl chloride, followed by esterification with butanedioic acid. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product. For instance, the reaction can be carried out in anhydrous methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., yellow mercuric oxide), alkyl halides (e.g., propargyl bromide, allyl bromide), and bases (e.g., NaOH). The reactions are typically carried out in solvents like methanol under controlled temperatures to ensure optimal yields.
Major Products
Aplicaciones Científicas De Investigación
Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate involves its interaction with specific molecular targets and pathways. The compound’s hydrazino moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo oxidation and substitution reactions allows it to modulate the activity of enzymes and other proteins involved in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one: This compound shares a similar benzoyl group and imidazolidine structure but differs in its alkyl substituents.
Dimethyl butanedioate: While this compound also contains a butanedioate moiety, it lacks the benzoyl and hydrazino groups, making it less reactive in certain chemical reactions.
Uniqueness
Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate is unique due to its combination of a benzoyl group, dimethylhydrazino moiety, and butanedioate ester
Propiedades
Número CAS |
96804-16-9 |
|---|---|
Fórmula molecular |
C15H20N2O5 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
dimethyl 2-[benzoyl(dimethylamino)amino]butanedioate |
InChI |
InChI=1S/C15H20N2O5/c1-16(2)17(14(19)11-8-6-5-7-9-11)12(15(20)22-4)10-13(18)21-3/h5-9,12H,10H2,1-4H3 |
Clave InChI |
GSYFBKFCSMDHBF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(C(CC(=O)OC)C(=O)OC)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
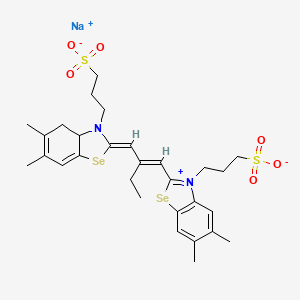
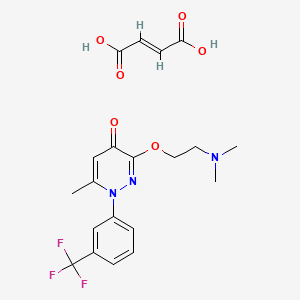


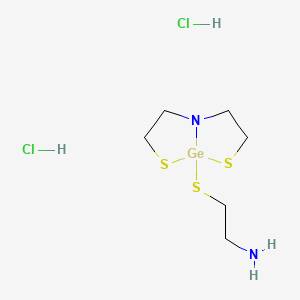
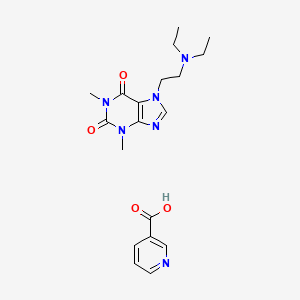
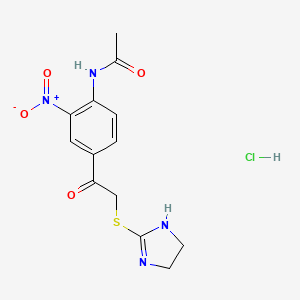
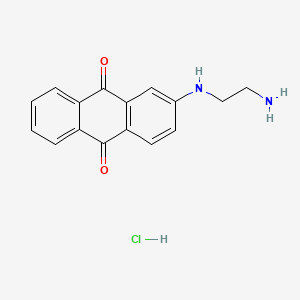


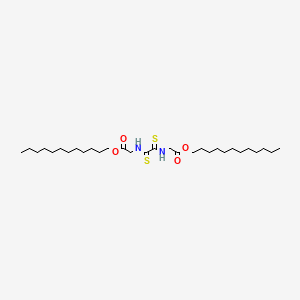
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
